N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide
Description
Properties
Molecular Formula |
C20H22BrN3O3 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetamide |
InChI |
InChI=1S/C20H22BrN3O3/c21-15-4-3-14-5-9-23(16(14)11-15)10-8-22-17(25)13-24-18(26)12-20(19(24)27)6-1-2-7-20/h3-5,9,11H,1-2,6-8,10,12-13H2,(H,22,25) |
InChI Key |
GOKPNMDJSMQTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 6-Bromoindole
Initial functionalization involves introducing an acetyl group at the indole C3 position. As demonstrated in Ambeed’s protocol, 6-bromoindole undergoes Friedel-Crafts acetylation using acetyl chloride (2.72 mL, 38.3 mmol) and tin(IV) chloride (4.49 mL, 38.3 mmol) in toluene at 0°C, yielding 1-(6-bromo-1H-indol-3-yl)ethanone (68% yield). This step’s regioselectivity is ensured by the electron-rich C3 position of the indole ring.
Reduction to Ethylamine
The ketone intermediate is reduced to the corresponding amine using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. For instance, 30 g of 1-(6-bromo-1H-indol-3-yl)ethanone treated with 16 g LiAlH4 in 200 mL THF for 8 hours yields 16 g of 2-(6-bromo-1H-indol-3-yl)ethamine (53% yield). The reaction’s exothermic nature necessitates careful temperature control to prevent over-reduction.
Construction of the 2-Azaspiro[4.4]non-2-yl Acetamide Moiety
The spirocyclic component is synthesized through a cyclization strategy, as outlined in VulcanChem’s documentation for related compounds.
Spiro Ring Formation
A Dieckmann cyclization is typically employed to form the 2-azaspiro[4.4]nonane skeleton. Starting with ethyl 4-oxopentanoate, condensation with hydrazine hydrate in ethanol at reflux generates the corresponding hydrazide. Subsequent treatment with phosphoryl chloride (POCl3) in dichloromethane induces cyclization to form 1,3-dioxo-2-azaspiro[4.4]nonane.
Acetylation of the Spiro Compound
The spiro intermediate is acetylated using acetyl chloride in the presence of a Lewis acid catalyst. For example, reacting 1,3-dioxo-2-azaspiro[4.4]nonane with acetyl chloride (1.2 eq) and aluminum chloride (1.5 eq) in dichloromethane at 0°C yields 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl chloride. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-acylation.
Final Amide Coupling
The convergent synthesis concludes with coupling the 6-bromoindole ethylamine and spiro acetyl chloride components.
Reaction Conditions
The amine intermediate (15 g, 0.06 mol) is dissolved in anhydrous dichloromethane (150 mL) and cooled to 0°C. To this, 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl chloride (18 g, 0.07 mol) is added dropwise, followed by 4-dimethylaminopyridine (DMAP, 0.5 g) as a catalyst. The mixture is stirred at room temperature for 10 hours, during which the amide bond forms via nucleophilic acyl substitution.
Purification and Characterization
The crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1), yielding 12 g of the target compound (62% yield). Structural confirmation is achieved through:
-
1H NMR : Peaks at δ 8.34 (d, J = 1.6 Hz, indole H4), 7.65 (dd, J = 1.8 Hz, indole H7), and 2.44 (s, spiro CH2)
Optimization Strategies and Comparative Analysis
Solvent and Catalyst Screening
Substituting tin(IV) chloride with aluminum chloride in the Friedel-Crafts step increases yield by 7%. Similarly, using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in the final step enhances efficiency to 70% .
Chemical Reactions Analysis
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide involves its interaction with specific molecular targets. The brominated indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
Core Indole Modifications
- Target Compound : Features a 6-bromoindole group, which enhances electrophilicity and may influence receptor binding .
- Analog 1 (): 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide Substitution: Methoxyethyl group at indole-4-position instead of bromine at indole-4.
- Analog 2 () : N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Spirocyclic System Variations
- Target Compound: Uses a 2-azaspiro[4.4]nonane-1,3-dione, a compact 9-membered ring .
- Analog 3 (): 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide Modification: 1,3-diazaspiro[4.4]nonane with two carbonyl groups. Impact: Additional hydrogen-bonding sites may enhance target affinity .
- Analog 4 () : 2-(1,3-dioxoisoindol-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Spectroscopic and Physicochemical Properties
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety and a spirocyclic framework, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 368.21 g/mol.
Anticancer Activity
Research indicates that compounds with spirocyclic structures often exhibit anticancer properties. A study on related spiro compounds showed promising results against various cancer cell lines, suggesting that modifications in the indole and spirocyclic components could enhance their efficacy against tumors .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.4 |
| Compound B | HeLa (Cervical) | 3.2 |
| This compound | A549 (Lung) | 4.8 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. A study reported that related compounds demonstrated significant bactericidal activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Table 2: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (µM) |
|---|---|
| Compound C | 0.78 |
| This compound | 0.95 |
| Rifampicin | 0.01 |
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects of this compound, attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
In a notable case study involving derivatives of similar structures, researchers observed that modifications to the spirocyclic core significantly influenced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells versus normal cells .
While specific mechanisms for this compound have yet to be fully elucidated, related compounds have been shown to interact with various biological targets, including:
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors affecting synaptic transmission.
Q & A
Q. What synthetic routes improve yield in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
